molecular formula C6H9BN2O4S B13706648 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid

Katalognummer: B13706648
Molekulargewicht: 216.03 g/mol
InChI-Schlüssel: FNGMDXUCYYGPMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a pyrazole ring, which is further functionalized with a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

The synthesis of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the incorporation of the boronic acid functionality. The reaction conditions for each step can vary, but they often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is known to undergo a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonyl derivatives or reduction to yield cyclopropyl-substituted pyrazoles.

    Substitution Reactions:

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid is largely dependent on its ability to interact with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The cyclopropylsulfonyl group can also influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action .

Vergleich Mit ähnlichen Verbindungen

1-(Cyclopropylsulfonyl)pyrazole-3-boronic Acid can be compared with other boronic acid derivatives and pyrazole-based compounds. Some similar compounds include:

    Phenylboronic Acid: A widely used boronic acid derivative in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Pyrazole-4-boronic Acid: Another pyrazole-based boronic acid with similar reactivity but different structural features.

    Cyclopropylsulfonylbenzene: A compound with a similar cyclopropylsulfonyl group but lacking the pyrazole and boronic acid functionalities.

The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl group, pyrazole ring, and boronic acid moiety, which imparts distinct reactivity and versatility in various chemical transformations .

Eigenschaften

Molekularformel

C6H9BN2O4S

Molekulargewicht

216.03 g/mol

IUPAC-Name

(1-cyclopropylsulfonylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C6H9BN2O4S/c10-7(11)6-3-4-9(8-6)14(12,13)5-1-2-5/h3-5,10-11H,1-2H2

InChI-Schlüssel

FNGMDXUCYYGPMK-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NN(C=C1)S(=O)(=O)C2CC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.